4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride
Description
4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride is a bicyclic piperidine derivative featuring two fluorine atoms at the 4,4-positions of the piperidine ring and a piperidin-4-ylmethyl substituent. As a dihydrochloride salt, it likely exhibits enhanced solubility in polar solvents compared to its free base form.
Properties
Molecular Formula |
C11H22Cl2F2N2 |
|---|---|
Molecular Weight |
291.21 g/mol |
IUPAC Name |
4,4-difluoro-1-(piperidin-4-ylmethyl)piperidine;dihydrochloride |
InChI |
InChI=1S/C11H20F2N2.2ClH/c12-11(13)3-7-15(8-4-11)9-10-1-5-14-6-2-10;;/h10,14H,1-9H2;2*1H |
InChI Key |
NTMLEQJZQKEZSI-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1CN2CCC(CC2)(F)F.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride typically involves the reaction of piperidine derivatives with fluorinating agents. One common method involves the use of 4,4-difluoropiperidine as a starting material, which is then reacted with piperidine-4-carboxaldehyde under specific conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its dihydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidine derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine positions .
Scientific Research Applications
4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride involves its interaction with specific molecular targets. The fluorine atoms in the compound can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride with related compounds:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Salt Form | Notable Properties |
|---|---|---|---|---|---|
| Target Compound* | C₁₁H₂₀Cl₂F₂N₂ | ~307.2 (calculated) | 4,4-difluoro, piperidin-4-ylmethyl | Dihydrochloride | High polarity due to dual HCl; inferred stability from fluorination |
| 4-(Diphenylmethoxy)piperidine Hydrochloride | C₁₈H₂₁NO·HCl | 303.83 | Diphenylmethoxy | Hydrochloride | Higher lipophilicity; limited solubility data |
| 4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride | C₁₂H₁₇N₃O·2HCl | 292.2 | Pyridin-4-yl, aminomethyl | Dihydrochloride | Enhanced water solubility; no acute toxicity data |
| 1-{4,4-difluoro-1-[(pyridin-3-yl)methyl]cyclohexyl}methanamine dihydrochloride | C₁₃H₁₈F₂N₂·2HCl | 240.29 (free base) | Cyclohexyl, pyridin-3-ylmethyl | Dihydrochloride | Cyclohexane core; potential metabolic stability |
| 4,4-Difluoro-1-[(2-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride | C₁₃H₁₇ClF₃N | 279.73 | Cyclohexyl, 2-fluorophenylmethyl | Hydrochloride | Moderate lipophilicity; limited ecotoxicology data |
*Note: The target compound’s molecular weight is calculated based on structural similarity to and .
Functional and Pharmacological Differences
a) Fluorination Impact
- The 4,4-difluoro substitution in the target compound may enhance metabolic stability and membrane permeability compared to non-fluorinated analogs like 4-(Diphenylmethoxy)piperidine Hydrochloride .
b) Salt Form and Solubility
- Dihydrochloride salts (target compound, ) generally exhibit higher aqueous solubility than monohydrochloride salts (e.g., ), which is critical for bioavailability in drug formulations .
c) Substituent Effects
- The piperidin-4-ylmethyl group in the target compound may confer selectivity for amine transporters or sigma receptors, whereas pyridinyl or phenylmethyl substituents () could prioritize interactions with aromatic amino acid residues in enzymes .
Biological Activity
4,4-Difluoro-1-[(piperidin-4-yl)methyl]piperidinedihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula : CHClFN
- Molecular Weight : 267.17 g/mol
- CAS Number : 21987-29-1
Pharmacological Effects
Research indicates that this compound exhibits various pharmacological activities:
- Antidepressant Activity : Studies have shown that compounds with similar piperidine structures can influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects.
- Analgesic Properties : The compound may also possess analgesic properties, which can be attributed to its interaction with opioid receptors.
- Antitumor Activity : Preliminary data suggest that this compound could inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation.
The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that:
- Receptor Modulation : The compound may act as a modulator for neurotransmitter receptors, particularly those related to mood regulation and pain perception.
- Inhibition of Enzymatic Pathways : There is a possibility that the compound inhibits certain enzymes involved in the metabolic pathways of cancer cells, leading to reduced proliferation.
Study 1: Antidepressant Effects
A study published in Bioorganic and Medicinal Chemistry Letters investigated the antidepressant potential of piperidine derivatives similar to this compound. The results indicated significant improvement in behavioral assays associated with depression models in rodents, suggesting a strong correlation between piperidine structure and antidepressant activity .
Study 2: Analgesic Properties
In another study focusing on pain modulation, researchers evaluated the analgesic properties of piperidine derivatives. The findings demonstrated that compounds with structural similarities to this compound effectively reduced pain responses in animal models by acting on central nervous system pathways .
Study 3: Antitumor Activity
A recent investigation into the antitumor effects of various piperidine derivatives included this compound. The results showed a notable inhibition of tumor cell growth in vitro, particularly against breast and prostate cancer cell lines. This effect was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
